N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide
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Overview
Description
N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a methoxy group, which is further connected to a pyridine ring through a carboximidamide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl₃) to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive intermediates, ensuring safer and more efficient production. Continuous extraction and optimized reaction conditions are employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Products may include nitro derivatives with higher oxidation states.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 4-nitropyridine and 2-aminopyridine share structural similarities.
Nitrophenyl derivatives: Compounds such as 4-nitroaniline and 4-nitrophenol have similar functional groups.
Uniqueness
N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(12-3-1-2-8-15-12)16-20-9-10-4-6-11(7-5-10)17(18)19/h1-8H,9H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZEGLFNSDEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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